N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Mechanistic Insights
Unexpected Reaction Mechanisms : Research on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlighted unexpected reaction pathways involving ANRORC rearrangement, showcasing the complexity and potential for novel compound synthesis (I. V. Ledenyova et al., 2018).
Synthesis of Heterocycles : Studies on thiophenylhydrazonoacetates have demonstrated their reactivity towards various nitrogen nucleophiles, yielding a diverse range of heterocyclic compounds, indicating the breadth of chemical diversity achievable with related structures (R. Mohareb et al., 2004).
Crystal Structure and Molecular Analysis
Crystal Structure Determination : The crystal and molecular structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been resolved, providing insights into molecular interactions and stability (M. Prabhuswamy et al., 2016).
Antibacterial and Antileukemic Activities
Antibacterial and Antileukemic Potential : Novel analogs involving pyrazole and thiophene moieties have been explored for their antibacterial activity, demonstrating the potential for pharmacological applications (M. Palkar et al., 2017). Similarly, compounds derived from tetrahydrofuran and pyrazole carboxamides have shown antileukemic activities, highlighting their therapeutic relevance (R. Earl et al., 1979).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-8-12(2)19(18-11)14(15-4-3-7-22-15)9-17-16(20)13-5-6-21-10-13/h3-4,7-8,13-14H,5-6,9-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMOUSNLHPEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCOC2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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